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Introduction
Met-enkephalin (MENK), an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Met), has emerged as

a significant modulator of the immune system with promising applications in cancer

immunotherapy.[1] Beyond its well-known role in pain management, MENK, also identified as

Opioid Growth Factor (OGF), exerts direct anti-proliferative effects on cancer cells and

orchestrates a complex immunomodulatory response within the tumor microenvironment.[2][3]

These application notes provide a comprehensive overview of the mechanisms of action of

MENK, quantitative data from key studies, and detailed protocols for its investigation in cancer

immunotherapy research.

MENK's primary mechanism of action in cancer is mediated through its interaction with opioid

receptors, including the classical delta and mu opioid receptors, as well as the non-classical

Opioid Growth Factor Receptor (OGFr). This interaction triggers a cascade of intracellular

events that can lead to the inhibition of tumor cell growth and the activation of anti-tumor

immune responses.
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Met-enkephalin exerts its anti-cancer effects through a dual mechanism: direct inhibition of

cancer cell proliferation and indirect enhancement of the host's anti-tumor immune response.

Direct Effects on Cancer Cells: MENK, in its role as OGF, binds to the OGFr located on the

nuclear membrane of cancer cells. This binding event initiates a signaling cascade that

upregulates cyclin-dependent kinase inhibitors (CKIs) such as p16 and p21. These proteins

halt the cell cycle at the G1/S checkpoint, thereby inhibiting DNA synthesis and cell

proliferation. This cytostatic effect has been observed in a variety of cancer cell lines.

Immunomodulatory Effects: MENK significantly influences the tumor microenvironment by

modulating the activity of various immune cells. It has been shown to:

Enhance Cytotoxic T Lymphocyte (CTL) Activity: MENK can increase the population and

activation of CD8+ T cells, which are crucial for killing cancer cells.

Inhibit Regulatory T cells (Tregs): By reducing the number and suppressive function of Tregs,

MENK can dismantle a key mechanism of immune evasion employed by tumors.

Modulate Macrophage Polarization: MENK can influence the phenotype of tumor-associated

macrophages (TAMs), potentially shifting them from a pro-tumoral M2 phenotype to an anti-

tumoral M1 phenotype.

Stimulate Natural Killer (NK) Cell Activity: Some studies suggest that MENK can enhance the

cytotoxic activity of NK cells, another key component of the innate anti-tumor immune

response.

Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the

efficacy of Met-enkephalin in cancer immunotherapy.

Table 1: In Vivo Efficacy of Met-enkephalin in Animal Models
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Cancer Type Animal Model
MENK Dosage
and
Administration

Key Findings Reference(s)

Colon Cancer

Nude Mice with

HT-29

Xenografts

0.5, 5, or 25

mg/kg daily

Prevented tumor

occurrence in

over 80% of mice

at 3 weeks.

Pancreatic

Cancer

Nude Mice with

MIA PaCa-2

Xenografts

50 mg/kg orally

(nano-enabled)

every two days

Complete

suppression of

tumor growth.

Colorectal

Cancer

Mice with MC38

subcutaneous

tumors

20 mg/kg

intraperitoneally

Effectively

inhibited tumor

growth.

Table 2: In Vitro Effects of Met-enkephalin on Cancer Cells

Cancer Cell
Line

Assay
MENK
Concentration

Key Findings Reference(s)

Melanoma

(A375)

Cell Viability

(MTS)
12.5 mg/ml

63.8% inhibition

of cell growth at

96 hours.

Melanoma (B16)
Cell Viability

(MTS)
12.5 mg/ml

Significant

inhibition of cell

growth at 72 and

96 hours.

Table 3: Immunomodulatory Effects of Met-enkephalin
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Cell Type
Experimental
System

MENK
Concentration

Key Findings Reference(s)

Human

Lymphocytes

In vitro culture

from cancer

patients

10-12 M

Marked inhibition

of Treg

proliferation.

Murine

Splenocytes

In vivo

melanoma model
Not specified

Increased ratio of

CD4+ to CD8+ T

cells.

CD8+ T cells

In vitro and in

vivo S180 tumor

model

Not specified

Upregulation of

CD8+ T cell

percentage and

activation.

Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of Met-

enkephalin in cancer immunotherapy research.

Protocol 1: In Vitro Cancer Cell Viability Assay (MTS
Assay)
Objective: To determine the effect of Met-enkephalin on the viability and proliferation of cancer

cells in vitro.

Materials:

Cancer cell line of interest (e.g., A375 melanoma cells)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Met-enkephalin (lyophilized powder)

Sterile PBS

96-well cell culture plates
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per

well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5%

CO₂ incubator to allow for cell attachment.

MENK Preparation: Prepare a stock solution of Met-enkephalin by dissolving the lyophilized

powder in sterile PBS. Further dilute the stock solution in complete culture medium to

achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 12.5 mg/ml).

Treatment: After 24 hours of incubation, carefully remove the medium from the wells and

replace it with 100 µL of medium containing the different concentrations of Met-enkephalin.

Include wells with medium only as a blank control and wells with cells in medium without

MENK as a negative control.

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours) at 37°C in a

5% CO₂ incubator.

MTS Assay: At the end of each time point, add 20 µL of MTS reagent to each well.

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in the dark.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of MENK

compared to the untreated control cells. The formula is: (Absorbance of treated cells /

Absorbance of control cells) x 100.

Protocol 2: In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of Met-enkephalin in a murine cancer model.

Materials:
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Immunocompromised mice (e.g., nude mice) or syngeneic mice (e.g., C57BL/6)

Cancer cell line (e.g., MC38 colorectal cancer cells)

Met-enkephalin

Sterile saline or appropriate vehicle

Syringes and needles for injection

Calipers for tumor measurement

Procedure:

Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶

MC38 cells in 100 µL of sterile PBS) into the flank of each mouse.

Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-

100 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3

days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Treatment Groups: Randomize the mice into treatment and control groups.

MENK Administration: Prepare a solution of Met-enkephalin in sterile saline. Administer

MENK to the treatment group via intraperitoneal injection at a specified dose (e.g., 20 mg/kg)

daily or on a predetermined schedule. Administer an equal volume of sterile saline to the

control group.

Monitoring: Continue to monitor tumor growth and the general health of the mice throughout

the experiment.

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain

size), euthanize the mice and excise the tumors for further analysis (e.g., weight

measurement, histological analysis, or immune cell profiling).

Protocol 3: Flow Cytometry Analysis of Tumor-
Infiltrating Lymphocytes
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Objective: To analyze the composition of immune cells within the tumor microenvironment

following Met-enkephalin treatment.

Materials:

Excised tumors from the in vivo experiment

RPMI-1640 medium

Collagenase D

DNase I

FACS buffer (PBS with 2% FBS)

Red blood cell lysis buffer

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, FoxP3, NK1.1)

Flow cytometer

Procedure:

Tumor Digestion: Mince the excised tumors into small pieces and digest them in RPMI-1640

containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with

gentle agitation.

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a

single-cell suspension.

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to

remove erythrocytes.

Cell Staining: a. Wash the cells with FACS buffer and resuspend them in FACS buffer. b.

Block Fc receptors to prevent non-specific antibody binding. c. Incubate the cells with a

cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice
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in the dark. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according

to the manufacturer's protocol, followed by incubation with the intracellular antibody.

Flow Cytometry Analysis: a. Wash the stained cells and resuspend them in FACS buffer. b.

Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to

quantify the different immune cell populations (e.g., percentage of CD8+ T cells, Tregs within

the CD45+ leukocyte gate).

Signaling Pathways and Visualizations
OGF-OGFr Signaling Pathway
Met-enkephalin, as the Opioid Growth Factor (OGF), binds to the Opioid Growth Factor

Receptor (OGFr) on the nuclear envelope. This interaction leads to the translocation of the

OGF-OGFr complex into the nucleus, where it upregulates the expression of cyclin-dependent

kinase inhibitors (CKIs) like p16 and p21. These CKIs then inhibit the activity of cyclin-CDK

complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately

halting the cell cycle at the G1/S transition phase, thus inhibiting cell proliferation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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